molecular formula C15H21BO4 B6241714 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol CAS No. 2648330-36-1

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol

Cat. No.: B6241714
CAS No.: 2648330-36-1
M. Wt: 276.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol is an organic compound with the molecular formula C15H21BO4. This compound features a boronic ester group and an oxetane ring, making it a versatile molecule in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and oxetane ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Properties

CAS No.

2648330-36-1

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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